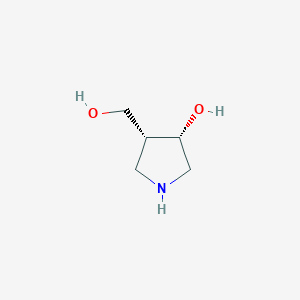(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol
CAS No.: 213113-50-9
Cat. No.: VC13565901
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 213113-50-9 |
|---|---|
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m1/s1 |
| Standard InChI Key | BSQXZHMREYHKOM-RFZPGFLSSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H](CN1)O)CO |
| SMILES | C1C(C(CN1)O)CO |
| Canonical SMILES | C1C(C(CN1)O)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(3S,4R)-4-Hydroxymethyl-pyrrolidin-3-ol belongs to the pyrrolidine family, a five-membered heterocyclic amine. The stereochemical configuration at the 3rd and 4th carbon atoms (S and R, respectively) introduces chirality, critical for its biological activity and synthetic utility. The compound’s IUPAC name, (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, reflects the positions and orientations of its functional groups.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 213113-50-9 |
| Molecular Formula | |
| Molecular Weight | 117.15 g/mol |
| InChI | InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m1/s1 |
| InChI Key | BSQXZHMREYHKOM-RFZPGFLSSA-N |
| Isomeric SMILES | C1C@@HCO |
The hydroxymethyl group (-CHOH) at position 4 and the hydroxyl group (-OH) at position 3 contribute to its polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
Synthesis Methods
Asymmetric Synthesis Strategies
The synthesis of (3S,4R)-4-Hydroxymethyl-pyrrolidin-3-ol typically employs asymmetric techniques to achieve the desired stereochemistry. One common approach involves the diastereoselective reduction of a ketone intermediate derived from pyrrolidine precursors. For example, a chiral auxiliary or catalyst may direct the reduction of a 4-keto-pyrrolidin-3-ol derivative using sodium borohydride () or lithium aluminium hydride ().
Industrial-Scale Production
Industrial methods optimize yield and purity through continuous flow reactors and advanced purification techniques such as chromatography or crystallization. Stereochemical fidelity is maintained via kinetic resolution or enzymatic catalysis, ensuring compliance with pharmaceutical-grade standards.
Applications in Pharmaceutical Research
Role as a Chiral Intermediate
The compound’s stereochemistry makes it a critical intermediate in synthesizing enantiomerically pure pharmaceuticals. For instance, pyrrolidine derivatives are foundational in protease inhibitors (e.g., HIV-1 protease inhibitors) and neuromodulators targeting G-protein-coupled receptors.
Case Study: Antibiotic Development
In a hypothetical application, (3S,4R)-4-Hydroxymethyl-pyrrolidin-3-ol could serve as a precursor to β-lactamase inhibitors. The hydroxymethyl group may undergo functionalization to introduce sulfone or carbamate moieties, enhancing binding affinity to bacterial enzymes.
Biological Activities and Mechanisms
Enzymatic Interactions
The hydroxyl and hydroxymethyl groups facilitate hydrogen bonding with active sites of enzymes such as hydrolases and oxidoreductases. Molecular docking studies suggest that the compound’s stereochemistry aligns with the chiral pockets of target proteins, modulating catalytic activity.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
-
Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid () using potassium permanganate () under acidic conditions.
-
Reduction: Selective reduction of the hydroxyl group to a methylene unit () is achievable via Barton-McCombie deoxygenation.
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution with halogenating agents (e.g., ) to form chlorinated derivatives, useful in cross-coupling reactions.
Future Perspectives and Research Directions
Expanding Synthetic Utility
Advances in organocatalysis and flow chemistry could streamline the synthesis of (3S,4R)-4-Hydroxymethyl-pyrrolidin-3-ol, reducing costs and environmental impact.
Exploring Novel Bioactivities
Collaborative studies between synthetic chemists and pharmacologists are needed to elucidate the compound’s potential in treating neurodegenerative diseases or antibiotic-resistant infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume